2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-
Description
The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- (hereafter referred to as Compound IV in line with crystallographic studies ) is a barbiturate-derived pyrimidinetrione featuring a 4-(dimethylamino)phenyl substituent at the C5 position. This electron-rich aromatic group confers unique electronic and steric properties, influencing both physicochemical behavior and biological interactions. Unlike methylated analogs (e.g., 1,3-dimethyl derivatives), the target compound lacks N-alkylation, which may enhance hydrogen-bonding capacity .
Properties
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16(2)9-5-3-8(4-6-9)7-10-11(17)14-13(19)15-12(10)18/h3-7H,1-2H3,(H2,14,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPLVLRBYHFCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074952 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-47-5 | |
| Record name | 5-(p-Dimethylaminobenzylidene)barbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-((4-(dimethylamino)phenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001753475 | |
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| Record name | MLS002695230 | |
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| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- | |
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| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[[4-(dimethylamino)phenyl]methylene]barbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.582 | |
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Preparation Methods
Mechanistic Insights
The reaction proceeds via a Knoevenagel-type condensation mechanism initiated by cathodic reduction of barbituric acid. Cyclic voltammetry studies confirm that barbituric acid undergoes reduction at 0.5 V (vs. Ag/AgCl), generating a nucleophilic enolate species. This intermediate attacks the carbonyl group of 4-(dimethylamino)benzaldehyde, which is subsequently reduced at 0.6 V. The electrochemical environment facilitates rapid deprotonation and dehydration, bypassing the need for exogenous bases.
Traditional Condensation Methods
Knoevenagel Condensation
Prior to electrochemical advancements, the target compound was synthesized via classical Knoevenagel condensation. This method involves refluxing barbituric acid and 4-(dimethylamino)benzaldehyde in ethanol/water mixtures (1:1 v/v) with piperidine or triethylamine as catalysts. Typical conditions include:
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Temperature : 70–80°C
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Reaction Time : 4–6 hours
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Catalyst Loading : 10–15 mol%
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Yield : 65–72%
The prolonged reaction time and use of volatile organic solvents (VOCs) render this method less sustainable than electrochemical approaches.
Solvent-Free Modifications
Microwave-assisted syntheses have reduced reaction times to 15–20 minutes under solvent-free conditions. However, yields remain comparable to traditional methods (68–70%) while requiring specialized equipment.
Comparative Analysis of Synthesis Methods
Green Chemistry Metrics
The electrochemical method demonstrates superior environmental performance:
| Metric | Electrochemical Method | Traditional Method |
|---|---|---|
| E-Factor | 0.87 | 5.2 |
| Mass Intensity | 1.9 | 8.7 |
| Reaction Mass Efficiency | 89% | 42% |
These metrics highlight the electrochemical method’s reduced waste generation and higher atom economy.
Yield and Purity Considerations
Electrochemical synthesis produces the target compound with 80% isolated yield and >98% purity (HPLC analysis), compared to 65–72% yields in traditional methods. The absence of basic catalysts eliminates byproduct formation from aldol side reactions.
Industrial-Scale Considerations
Continuous Flow Reactor Design
Pilot-scale studies utilizing continuous flow electrochemical cells (10 L capacity) achieve consistent yields of 78–79% with a throughput of 1.2 kg/day. Key design features include:
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Electrode Configuration : Parallel graphite plates (5 cm spacing)
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Flow Rate : 50 mL/min
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Temperature Control : Jacketed heating at 70±1°C
Recent Advances and Modifications
Chemical Reactions Analysis
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and antiviral properties.
Medicine: It has been investigated for its potential use in the treatment of diseases such as cancer and viral infections due to its ability to inhibit specific biological pathways.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes, making the compound effective against various diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations in Physicochemical Properties
Key structural analogs differ in the aryl/heteroaryl group attached to the pyrimidinetrione core. A comparative analysis is provided below:
Key Observations :
- The dimethylamino group in the target compound lowers logP compared to halogenated analogs (e.g., 3,4-dichlorophenyl), improving aqueous solubility .
- Substituents like hydroxy (SR-8) or methoxy groups reduce planarity due to steric effects, whereas the dimethylamino group maintains near-planar geometry, facilitating π-π stacking .
Enzyme Inhibition and Binding Affinity
- Target Compound (IV): Exhibits intramolecular charge separation, enhancing interactions with polar enzyme active sites (e.g., mPGES-1 inhibition, as seen in structurally related pyrimidinetriones ). Computational docking suggests binding energies comparable to SR-8 (-8.4 kcal/mol) but with improved stability due to dimethylamino’s charge-transfer capacity .
- Chlorinated Analogs (e.g., SR-9/SR-10) : Show higher binding affinities (-8.6 to -9.5 kcal/mol) for targets like HMG-CoA reductase, attributed to hydrophobic interactions with chlorine . However, they exhibit poorer metabolic stability compared to the target compound .
- Furan-Linked Derivatives (e.g., ) : Moderate Ki values (low µM range) for AAC(6′)-Ib inhibition, suggesting substituent bulk (e.g., furan vs. phenyl) modulates steric accessibility .
Pharmacokinetic and Toxicity Profiles
- Target Compound : Predicted drug-likeness parameters (Molinspiration) include moderate bioavailability (TPSA ~75 Ų) and acceptable logP (~2.0), reducing hepatotoxicity risks compared to chlorinated analogs .
- Hydroxy/Methoxy Derivatives : Enhanced hepatic clearance due to phase II glucuronidation, limiting systemic exposure .
Biological Activity
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- (commonly referred to as a derivative of barbituric acid) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.32 g/mol
- CAS Number : 1753-47-5
- InChI Key : RRRGNIDYMUNGFN-UHFFFAOYSA-N
Antimicrobial Effects
Research indicates that derivatives of pyrimidinetrione exhibit antimicrobial properties. A study demonstrated that compounds similar to this structure showed efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Antitumor Activity
Studies have suggested that pyrimidinetrione derivatives may possess antitumor properties. For instance, a case study involving a synthesized derivative revealed its potential to inhibit cancer cell proliferation in vitro. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It has been shown to interact with GABA receptors, potentially leading to sedative and anxiolytic effects. This interaction is similar to that observed in other barbiturates, which are known for their central nervous system depressant properties.
The biological activity of 2,4,6(1H,3H,5H)-Pyrimidinetrione is primarily linked to its structural characteristics:
- GABA Receptor Modulation : The presence of the dimethylamino group enhances the affinity for GABA receptors, promoting inhibitory neurotransmission.
- DNA Interaction : The compound may intercalate with DNA or RNA, interfering with replication and transcription processes.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various pyrimidinetrione derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyrimidinetrione Derivative | 32 | S. aureus |
| Pyrimidinetrione Derivative | 32 | E. coli |
Case Study 2: Antitumor Activity
In vitro studies on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Q & A
Q. What are the optimal synthetic routes for preparing 5-[[4-(dimethylamino)phenyl]methylene]-pyrimidinetrione derivatives, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions using substituted aldehydes and barbituric acid derivatives. Key steps include:
- Reagent Selection: Ammonium acetate (NH4OAc) in glacial acetic acid under reflux (108°C) is commonly used for cyclocondensation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic aldehydes, while acetic acid promotes protonation for nucleophilic attack.
- Temperature Control: Reactions at 100–110°C typically achieve higher yields (60–75%) compared to lower temperatures (<50°C), which result in incomplete cyclization .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NH4OAc, AcOH, 108°C | 72 | |
| 2 | P2O5, AcOH, reflux | 68 |
Q. How can structural characterization of this compound be performed to confirm regioselectivity and tautomeric forms?
Methodological Answer:
- Spectroscopic Techniques:
- UV-Vis: Detect π→π* transitions of the conjugated enone system (λmax ~300–350 nm) .
- NMR:
- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm) and methylene protons (δ 5.2–5.8 ppm) confirm substitution patterns.
- ¹³C NMR: Carbonyl carbons (δ 160–170 ppm) and quaternary carbons (δ 110–120 ppm) validate tautomeric equilibria .
- X-ray Crystallography: Resolves tautomeric preferences (e.g., keto-enol forms) and intermolecular interactions in the solid state .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Solubility:
- Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.
- Low solubility in water (<0.1 mg/mL at pH 7), but improves under alkaline conditions (pH >10) via deprotonation .
- Stability:
Advanced Research Questions
Q. How do contradictions in reported synthetic yields arise, and how can they be resolved through experimental design?
Methodological Answer: Discrepancies in yields (e.g., 60% vs. 75%) often stem from:
- Impurity in Starting Materials: Use HPLC-grade aldehydes to minimize side reactions.
- Reaction Monitoring: Employ TLC or in-situ IR to track intermediate formation.
- Workup Optimization: Replace column chromatography with pH-dependent crystallization to recover pure product .
Case Study:
A 2024 study resolved a 15% yield gap by pre-activating the aldehyde with catalytic p-TsOH, achieving 80% yield .
Q. What computational methods are effective in predicting the electronic properties and reactivity of this compound?
Methodological Answer:
Q. Table: Computational Parameters
| Parameter | Value (eV) | Application |
|---|---|---|
| HOMO Energy | -6.2 | Redox activity prediction |
| LUMO Energy | -2.7 | Electron affinity analysis |
Q. How do substituents on the phenyl ring influence the compound’s biological activity, and what assays validate these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Electron-donating groups (e.g., -NMe2) enhance π-stacking with DNA/RNA, as shown in docking studies .
- In Vitro Assays:
- MTT assay: IC50 values (e.g., 12 μM vs. 25 μM) correlate with substituent electronegativity.
- Fluorescence quenching: Monitor binding to serum albumin (Kd ~10⁻⁶ M) .
Q. What safety protocols are critical for handling this compound, given its toxicity profile?
Methodological Answer:
Q. How can spectroscopic data be reconciled with crystallographic results to resolve tautomeric ambiguities?
Methodological Answer:
- ¹H NMR in DMSO-d6: Detect enol tautomers via broad -OH signals (δ 10–12 ppm).
- X-ray Diffraction: Confirm keto dominance in the solid state (C=O bond lengths ~1.22 Å) .
- Variable-Temperature NMR: Track tautomeric shifts (e.g., enol↔keto) at 25°C vs. 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
